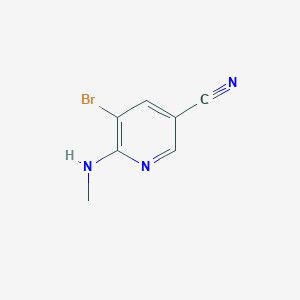

5-Bromo-6-methylamino-nicotinonitrile

Description

5-Bromo-6-methylamino-nicotinonitrile is a substituted pyridine derivative featuring a bromine atom at position 5, a methylamino group (-NHCH₃) at position 6, and a nitrile (-CN) group at position 3 of the pyridine ring. This compound is hypothesized to serve as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and amino functional groups, which enable cross-coupling and substitution reactions.

Properties

IUPAC Name |

5-bromo-6-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-10-7-6(8)2-5(3-9)4-11-7/h2,4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIYLNIKMYIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Nicotinic Acid Derivatives

A crucial precursor step is the preparation of 5-bromonicotinic acid or related brominated pyridine intermediates, which can be converted to the target compound.

Method Description : Nicotinic acid is treated with thionyl chloride (SOCl₂) to form an acid chloride intermediate, followed by bromination using bromine in the presence of a Lewis acid catalyst at elevated temperatures (110–120 °C) for 12 hours. The reaction mixture is then hydrolyzed, purified with activated carbon, and isolated using sodium hydroxide solution at acidic pH (2.5–3.0).

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Conversion to acid chloride | SOCl₂, 75–80 °C, 2 hours | — | — | 2.4 moles SOCl₂ per mole nicotinic acid |

| Bromination | Br₂, Lewis acid catalyst (2–8 wt%), 110–120 °C, 12 hours | 93–95 | 98–99 | Lewis acid catalyst improves yield & selectivity |

| Hydrolysis and purification | Cold water, activated carbon, pH 2.5–3.0 | — | — | Crystallization yields product melting at 182–184 °C |

Advantages : This method improves yield and product quality compared to older methods lacking Lewis acid catalysis and operating at higher temperatures (150–170 °C) with longer bromination times.

References : Russian patent RU2070193C1.

Amination to Introduce the Methylamino Group

One-Step Amination Using Sodium Amide

Method Description : 2-Bromo-3-methylpyridine (a structural analog) is reacted with sodium amide in a dehydrated organic solvent under nitrogen atmosphere. The mixture is heated to reflux to facilitate nucleophilic substitution of the bromine with an amino group, yielding 2-amino-5-methyl-6-bromopyridine.

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Amination reaction | Sodium amide, dry organic solvent, N₂ atmosphere, reflux | 89.2 | 99.4 | One-step amination, industrially feasible |

| Work-up | Cooling to 43 °C, ice water quench, solvent separation, crystallization | — | — | Product isolated by crystallization |

Advantages : This one-step amination is safer, simpler, and suitable for industrial scale production, avoiding multi-step syntheses.

References : Chinese patent CN105348181A.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Bromination of nicotinic acid | SOCl₂ (2.4 eq), Br₂, Lewis acid catalyst, 110–120 °C, 12 h | 93–95 | 98–99 | Improved yield and purity with Lewis acid catalyst |

| Amination of bromopyridine | Sodium amide, dry solvent, N₂, reflux | 89.2 | 99.4 | One-step, industrially viable |

| Nitrile introduction | Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 100 °C) | ~50 | — | Moderate yield, requires Pd catalyst |

| Pd-catalyzed amination | t-Butyl carbamate, Pd₂(dba)₃, XPhos, NaOtBu, toluene | 76–94 | — | Used for NHBoc group introduction, precursor to methylamino |

Analytical and Process Considerations

Purity and Yield : Optimized bromination with Lewis acid catalysts significantly enhances purity (up to 99%) and yield (above 90%), critical for pharmaceutical intermediates.

Reaction Safety : Use of sodium amide under inert atmosphere and dry conditions minimizes side reactions and ensures safe handling.

Industrial Feasibility : One-step amination and bromination under controlled conditions provide scalable routes.

Catalyst Use : Palladium catalysts are essential for cyanation and amination steps but add cost and require careful removal from final products.

Chemical Reactions Analysis

5-Bromo-6-methylamino-nicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylamino-nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Comparison

Key Observations:

- Halogen Position: Bromine at position 5 (target compound) vs. position 2 or 6 (analogs) alters electronic distribution and reactivity.

- Amino vs. Alkoxy Groups: The methylamino group in the target compound is more nucleophilic than the methoxy group in 6-Bromo-5-methoxynicotinonitrile, enabling distinct reaction pathways (e.g., acylation or alkylation) .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations:

- Melting Points: Methoxy-substituted derivatives (e.g., 164–165°C ) generally exhibit higher melting points than amino-substituted analogs due to stronger intermolecular hydrogen bonding in the latter.

- Solubility: The methylamino group in the target compound may enhance solubility in polar solvents compared to halogenated analogs .

Table 3: Reactivity and Application Comparison

Key Observations:

- Bromine Reactivity: All brominated analogs exhibit utility in cross-coupling reactions (e.g., Suzuki couplings), but the methylamino group in the target compound offers additional sites for functionalization .

- Chlorine vs. Methylamino: The chlorine atom in 5-Bromo-2-chloro-6-methylnicotinonitrile facilitates nucleophilic aromatic substitution, whereas the methylamino group in the target compound supports amine-specific reactions (e.g., reductive amination).

Biological Activity

5-Bromo-6-methylamino-nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and a modulator of neurotransmitter systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom and a nitrile group, which contribute to its reactivity and biological interactions. The presence of the bromine atom allows for nucleophilic substitution reactions, while the nitrile group can participate in hydrolysis or reduction reactions under suitable conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may influence enzymes involved in metabolic pathways or neurotransmitter systems.

- Receptor Interaction : It has been suggested that this compound may interact with receptors that play critical roles in neurotransmission, which could lead to therapeutic effects in neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Various studies have identified compounds structurally related to this compound as having potential anticancer properties. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, including cell cycle arrest and modulation of signaling pathways.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Study on Anticancer Activity

In a recent study, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential utility in treating diseases like Alzheimer's and Parkinson's.

Q & A

Q. What synthetic routes are commonly employed for 5-Bromo-6-methylamino-nicotinonitrile?

The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed amination. A precursor like 5-bromo-6-chloronicotinonitrile can undergo substitution with methylamine under controlled conditions. For example, copper(II) chloride and tert-butyl nitrite in acetonitrile have been used for analogous bromo-chloro derivatives, achieving ~55% yield . Palladium catalysts (e.g., in Buchwald-Hartwig amination) may enhance selectivity for methylamino group introduction, as seen in structurally related compounds .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions. For example, in brominated pyridine derivatives, characteristic peaks include δ2.4 (methyl protons) and δ7.75–8.5 (pyridine ring protons) . Mass spectrometry (MS) can confirm molecular weight, as seen in similar compounds with [M+] at m/z 196–198 for brominated analogs . Elemental analysis validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How does the methylamino group influence the compound’s solubility and reactivity?

The methylamino group at position 6 enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) due to hydrogen-bonding potential. Reactivity is modulated by the electron-donating nature of the -NHCH₃ group, which activates the pyridine ring for electrophilic substitution at position 4 or deactivation at position 2, depending on reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in methylamino substitution reactions?

Key variables include:

- Catalyst : Palladium/ligand systems (e.g., Xantphos) improve selectivity in amination, reducing side products like di-substituted derivatives .

- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require inert atmospheres to prevent oxidation .

- Temperature : Reactions at 80–100°C balance kinetic efficiency with thermal decomposition risks . A design-of-experiments (DoE) approach can systematically optimize these parameters .

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives?

Contradictions between NMR, MS, or X-ray data require:

- Cross-validation : Compare with structurally similar compounds (e.g., 5-bromo-6-methoxynicotinonitrile shows δ3.9 for methoxy protons ).

- Dynamic NMR : Resolve rotational isomers caused by restricted methylamino group rotation .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .

Q. What mechanistic insights guide the design of this compound derivatives for kinase inhibition?

The bromine atom at position 5 enhances hydrophobic interactions with kinase ATP pockets, while the nitrile group at position 3 acts as a hydrogen-bond acceptor. Structure-activity relationship (SAR) studies on analogs (e.g., 5-bromo-6-methoxynicotinonitrile) suggest that substituent electronegativity at position 6 correlates with IC₅₀ values . Molecular docking using AutoDock Vina can predict binding poses against target kinases like EGFR .

Q. How can computational modeling be integrated into derivative design?

- Pharmacophore modeling : Identify critical interactions (e.g., bromine’s van der Waals contacts, nitrile’s H-bonding) .

- ADMET prediction : Tools like SwissADME assess bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .

- DFT calculations : Optimize geometries and predict regioselectivity in further functionalization .

Methodological Considerations

Q. What experimental controls are essential in kinetic studies of this compound’s reactivity?

- Blank reactions : Monitor autodecomposition or solvent effects.

- Isotopic labeling : Use ¹⁵N-methylamine to track substitution kinetics via MS .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation (e.g., imine or byproducts) .

Q. How can researchers link synthetic pathways to broader theoretical frameworks?

Align with concepts like:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.